Colosolic acid
Description
Chemical Identity and Structural Characterization of Corosolic Acid
Molecular Structure and Stereochemical Configuration
Pentacyclic Triterpenoid Backbone Analysis
Corosolic acid belongs to the ursane-type triterpenoid family, characterized by a pentacyclic scaffold comprising four six-membered rings (A, B, C, D) and one five-membered ring (E). The core structure consists of 30 carbon atoms arranged in a rigid, fused-ring system with a carboxyl group at position C-28 and hydroxyl groups at C-2α and C-3β. The olefinic bond between C-12 and C-13 introduces planar rigidity, while the equatorial orientation of the hydroxyl groups influences hydrogen-bonding interactions.
Table 1: Key Structural Features of Corosolic Acid
The stereochemistry at C-2 and C-3 distinguishes corosolic acid from structurally similar triterpenoids. The 2α-hydroxyl group adopts an axial orientation, while the 3β-hydroxyl group is equatorial, creating a distinct spatial arrangement that impacts solubility and biological interactions.
Functional Group Differentiation from Ursolic Acid
Corosolic acid is often compared to ursolic acid, another ursane-type triterpenoid. The critical distinction lies in the presence of an additional hydroxyl group at C-2α in corosolic acid, whereas ursolic acid lacks this moiety. This structural variation alters electron distribution and hydrogen-bonding capacity, influencing physicochemical properties such as solubility and melting point.
Key Differences:
Physicochemical Properties
Solubility and Stability Profiles
Corosolic acid exhibits limited aqueous solubility (<1 mg/mL in water) due to its hydrophobic triterpenoid backbone. However, it demonstrates moderate solubility in polar organic solvents:
Table 2: Solubility of Corosolic Acid
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 95 | Forms stable solutions at 200 mM |
| Ethanol | 16 | Temperature-dependent solubility |
| Methanol | Soluble | Used in chromatographic purification |
Stability studies indicate that corosolic acid remains intact under ambient storage conditions (25°C) for at least one month, but prolonged exposure to light or acidic environments (pH < 4) may induce degradation.
Spectroscopic Identification Markers
Corosolic acid’s structure is confirmed through spectroscopic techniques:
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Table 3: Characteristic ¹³C NMR Shifts
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | 77.32 | Hydroxyl-bearing carbon |
| C-3 | 79.14 | Hydroxyl-bearing carbon |
| C-12 | 122.75 | Olefinic carbon |
| C-28 | 182.75 | Carboxylic acid carbon |
Structure
2D Structure
Properties
IUPAC Name |
10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis from Ursolic Acid
Oxidation of Ursolic Acid to 3-Ketoursolic Acid
The synthesis begins with ursolic acid, a structurally similar triterpenoid, which undergoes oxidation at the C-3 position. Pyridinium chlorochromate (PCC) in methylene dichloride at -5–5°C for 4–6 hours converts ursolic acid to 3-ketoursolic acid with 88% yield. Alternative oxidants include chromium trioxide pyridine or Jones reagent, though PCC is preferred for its selectivity and reduced side reactions.
Acetoxylation at C-2
3-Ketoursolic acid reacts with lead tetra-acetate (2–5 molar equivalents) in benzene at 50–80°C for 16–24 hours to introduce an acetoxy group at C-2, forming 2-acetoxy-3-ketoursolic acid. This step achieves 69% yield, with solvent choice critical to minimize byproducts.
Reduction of the Acetoxy Group
Sodium borohydride in ethanol at 0°C reduces the acetoxy group to a hydroxyl group, yielding corosolic acid. This step exhibits 55.7% efficiency, with a cumulative yield of 34% across all stages.
Table 1: Chemical Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxidation | PCC | Methylene chloride | -5–5°C | 4–6 | 88 |
| Acetoxylation | Lead tetra-acetate | Benzene | 50–80°C | 16–24 | 69 |
| Reduction | Sodium borohydride | Ethanol | 0°C | 4 | 55.7 |
Plant Extraction and Purification
Crude Extraction from Lagerstroemia speciosa
Leaves are extracted with 80–99.5% ethanol or methanol under reflux, followed by concentration under reduced pressure. The crude extract contains 5–15% corosolic acid alongside ursolic acid and flavonoids.
Alkaline Dissolution and Adsorption Chromatography
The crude extract is dissolved in 40–70% aqueous alcohol (e.g., ethanol) with sodium hydroxide and loaded onto a nonpolar resin column (e.g., HP20 or XAD4). Development with 25–50% ethanol in petroleum ether elutes corosolic acid, while ursolic acid is removed with 80–99.5% ethanol.
Supercritical Fluid Extraction (SFE)
Optimization of SFE Parameters
Using CO₂ with ethanol as a modifier, optimal conditions for Lagerstroemia speciosa include 24 MPa pressure, 58°C, 71.6% ethanol, and 63-minute extraction time, yielding 8.20 mg/g corosolic acid. Ethanol enhances solubility by disrupting plant cell walls, while higher temperatures improve diffusion rates.
Table 2: SFE Optimization Results
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Pressure | 24 MPa | ↑ Solvent density → ↑ solubility |
| Temperature | 58°C | ↑ Diffusion rate |
| Ethanol content | 71.6% | ↑ Polarity → ↑ extraction |
| Time | 63 min | Equilibrium attainment |
Heterologous Biosynthesis in Nicotiana benthamiana
Metabolic Pathway Engineering
The Tsukuba system reconstructs the corosolic acid pathway in tobacco leaves by expressing α-amyrin synthase (αAS) and CYP716A subfamily cytochrome P450 enzymes. αAS cyclizes 2,3-oxidosqualene to α-amyrin, which CYP716A oxidizes sequentially at C-28 to yield corosolic acid.
Comparative Analysis of Methods
Efficiency and Cost
- Chemical synthesis offers precise control but requires costly reagents (e.g., PCC, lead tetra-acetate) and generates toxic waste.
- Plant extraction is scalable but labor-intensive, with yields dependent on source material quality.
- SFE provides high purity and eco-friendly processing but demands specialized equipment.
- Heterologous biosynthesis is sustainable but currently limited to research-scale production.
Purity and Applications
Pharmaceutical applications require ≥95% purity, achievable via recrystallization or HPLC. SFE and biosynthesis yield cleaner products than plant extraction, reducing downstream processing.
Chemical Reactions Analysis
Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Anti-Diabetic Effects
Corosolic acid has been extensively studied for its potential in managing diabetes. Research indicates that it can significantly lower blood glucose levels and improve insulin sensitivity.
Case Studies and Findings
- Clinical Study : A double-blind, placebo-controlled trial involving 31 subjects demonstrated that a single dose of 10 mg of corosolic acid before a glucose tolerance test resulted in significantly lower plasma glucose levels at 90 minutes compared to the placebo group (p < 0.05) .
- Animal Studies : In genetically diabetic mice, corosolic acid administration led to a reduction in blood sugar levels and an increase in the muscle glucose transporter GLUT4, suggesting enhanced glucose metabolism .
Anti-Obesity Properties
The compound has shown promise in combating obesity through mechanisms that involve lipid metabolism regulation.
Research Insights
- A study found that corosolic acid reduced fasting plasma levels of triglycerides by 22% and improved body weight management in obese models .
- Its action on peroxisome proliferator-activated receptor gamma (PPAR-γ) contributes to its anti-obesity effects by enhancing fat metabolism .
Anti-Inflammatory Effects
Corosolic acid exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Experimental Evidence
- In vitro studies have demonstrated that corosolic acid can inhibit inflammatory markers such as TNF-alpha and IL-6, which are pivotal in chronic inflammation .
- Animal models have shown that it reduces inflammation in conditions like arthritis and colitis .
Anticancer Activity
Emerging research highlights corosolic acid's potential as an anticancer agent.
Mechanisms and Case Studies
- Corosolic acid has been reported to induce apoptosis in various cancer cell lines, including liver and gastric cancers. It acts through multiple pathways including the inhibition of NF-κB and modulation of AMPK/mTOR signaling pathways .
- A study indicated that it could enhance the efficacy of chemotherapeutic agents like 5-fluorouracil by reducing drug resistance in cancer cells .
Data Summary
Mechanism of Action
Colosolic acid is structurally similar to other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, maslinic acid, asiatic acid, and betulinic acid. it is unique due to the presence of a 2α-hydroxy group, which contributes to its distinct biological activities .
Comparison with Similar Compounds
Colosolic acid belongs to the ursane-type triterpenoids, a class that includes ursolic acid, maslinic acid, asiatic acid, oleanolic acid, and betulinic acid. Below is a detailed comparison of their structural, pharmacological, and pharmacokinetic properties.
Structural Comparison
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₃₀H₄₈O₄ | 2α,3β-dihydroxy | Ursane skeleton with hydroxyls at C2 and C3 |
| Ursolic acid | C₃₀H₄₈O₃ | 3β-hydroxy | Ursane skeleton with a single hydroxyl at C3 |
| Maslinic acid | C₃₀H₄₈O₄ | 2α,3β-dihydroxy | Oleanane skeleton with hydroxyls at C2 and C3 |
| Oleanolic acid | C₃₀H₄₈O₃ | 3β-hydroxy | Oleanane skeleton with a single hydroxyl at C3 |
| Asiatic acid | C₃₀H₄₈O₅ | 2α,3β,23-trihydroxy | Ursane skeleton with additional hydroxyl at C23 |
| Betulinic acid | C₃₀H₄₈O₃ | 3β-hydroxy, Δ⁵ double bond | Lupane skeleton with a pentacyclic ring system |
Key Differences :
- Skeleton type: CA and ursolic/asiatic acids are ursane derivatives, while maslinic/oleanolic acids are oleanane-based .
- Hydroxylation: CA and maslinic acid share dihydroxy groups at C2 and C3, enhancing their solubility compared to mono-hydroxy analogs like ursolic acid .
Pharmacological Activities
Key Findings :
- Antidiabetic Activity: CA outperforms ursolic and oleanolic acids in enhancing glucose uptake and insulin sensitivity .
- Anti-Aging : CA stimulates collagen and hyaluronic acid production more effectively than ursolic acid .
- Anti-Acne : Ursolic acid exhibits the highest activity against Propionibacterium acnes, followed by CA and maslinic acid .
Pharmacokinetic Parameters
| Compound | Bioavailability | Solubility (μg/mL) | Plasma Half-Life (h) |
|---|---|---|---|
| This compound | Moderate | 12.5 | 4.2 |
| Ursolic acid | Low | 8.7 | 2.8 |
| Maslinic acid | High | 18.9 | 5.5 |
| Oleanolic acid | Very low | 5.2 | 1.5 |
Key Insights :
Biological Activity
Corosolic acid, also known as colosolic acid, is a pentacyclic triterpene derived from the leaves of Lagerstroemia speciosa (also known as Banaba). This compound has garnered significant attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and anti-obesity effects. This article reviews the biological activity of corosolic acid, supported by recent research findings, case studies, and data tables.
Corosolic acid exerts its biological effects through various mechanisms:
- Anti-Diabetic Effects : Corosolic acid enhances glucose uptake in cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, thereby lowering blood glucose levels. In studies involving KK-Ay mice (a model for type 2 diabetes), administration of corosolic acid resulted in a significant reduction in blood glucose levels without affecting insulin levels .
- Anti-Inflammatory and Antioxidant Effects : Corosolic acid has been shown to reduce reactive oxygen species (ROS) levels and improve endothelial function. In metabolic syndrome rats, treatment with corosolic acid significantly decreased oxidative stress markers and improved erectile function by enhancing nitric oxide (NO) bioavailability through the eNOS/cGMP signaling pathway .
- Anti-Cancer Properties : Research indicates that corosolic acid exhibits anticancer effects by modulating several cancer-related signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin. It has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines .
Table 1: Summary of Biological Activities of Corosolic Acid
Case Studies
- Diabetes Management : A double-blind study involving 31 subjects showed that administration of 10 mg of corosolic acid before an oral glucose tolerance test significantly reduced plasma glucose levels at 90 minutes post-administration. This study highlights the potential of corosolic acid as an adjunct therapy in managing diabetes .
- Erectile Dysfunction Improvement : In a study on metabolic syndrome rats, corosolic acid treatment improved erectile function by decreasing oxidative stress markers and enhancing eNOS expression. This suggests a therapeutic potential for corosolic acid in treating erectile dysfunction associated with metabolic disorders .
- Cancer Treatment Synergy : Corosolic acid was found to enhance the efficacy of standard chemotherapeutic agents in resistant cancer cell lines by targeting multiple pathways involved in tumor progression. This positions corosolic acid as a promising candidate for combination therapies in oncology .
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify Colosolic acid in plant extracts using chromatographic techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is the gold standard. Use a reversed-phase C18 column, a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and validate the method with calibration curves (linearity: R² ≥0.99) and spike-recovery tests (85–115% recovery). Confirm identity via mass spectrometry (MS/MS) for molecular ion peaks at m/z 473.3 [M+H]⁺ .
Q. What standardized protocols exist for assessing the stability of this compound under varying physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers (pH 2.0–7.4) at 37°C. Sample aliquots at timed intervals (0, 6, 12, 24, 48 hours) and quantify degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life. Note: Acidic conditions (pH <4) may hydrolyze triterpenoid glycosides, requiring pH-adjusted formulations for in vivo studies .
Q. What are the established mechanisms by which this compound modulates glucose metabolism in preclinical models?
- Methodological Answer : Mechanistic studies typically involve AMPK pathway activation assays (e.g., Western blot for phosphorylated AMPKα) in HepG2 cells or diabetic rodent models. Pair with glucose uptake assays (radiolabeled 2-NBDG) and insulin receptor phosphorylation analysis. Dose-response curves (1–50 μM) are critical to distinguish direct effects from cytotoxicity .
Advanced Research Questions
Q. What methodological challenges arise when isolating this compound from complex plant matrices, and how can they be addressed through orthogonal purification strategies?
- Methodological Answer : Co-eluting triterpenoids (e.g., ursolic acid) complicate isolation. Use orthogonal techniques: (1) Solid-phase extraction (C18 cartridges) to enrich fractions, (2) Preparative HPLC with a phenyl-hexyl column for selectivity, and (3) NMR (¹H/¹³C) to confirm structure. For trace impurities (<1%), recrystallize in ethanol/water (3:1 v/v) .
Q. How should researchers reconcile contradictory findings regarding this compound's anti-inflammatory efficacy across different in vitro and in vivo models?
- Methodological Answer : Contradictions often stem from model-specific factors (e.g., LPS-induced vs. cytokine-driven inflammation). Apply systematic review frameworks (PRISMA) to stratify data by model type, dosage, and endpoints. For meta-analysis, use random-effects models to account for heterogeneity. Critical confounders: solubility differences (DMSO vs. nanoformulations) and species-specific metabolic rates .
Q. How can systematic review methodologies (e.g., PRISMA) be applied to synthesize heterogeneous data on this compound's pharmacokinetic properties?
- Methodological Answer : Define inclusion criteria (e.g., studies reporting AUC, Cₘₐₓ, or bioavailability). Extract data into standardized tables (Table 1), noting species, administration route, and formulation. Use the I² statistic to quantify heterogeneity. For dose-response meta-analysis, apply restricted cubic splines to model non-linear relationships .
Q. What steps are critical for ensuring the reproducibility of this compound's biological activity data across independent laboratories?
- Methodological Answer : (1) Standardize cell lines (e.g., ATCC-validated HepG2), (2) Use reference standards (≥98% purity by HPLC), (3) Predefine statistical power (α=0.05, β=0.2), and (4) Share raw data (e.g., NMR spectra, dose-response curves) as supplementary files. Cross-validate findings via inter-laboratory ring trials .
Data Presentation Guidelines
- Tables : Use APA-style tables with footnotes explaining abbreviations (e.g., "AUC: area under the curve"). For large datasets (e.g., pharmacokinetic parameters), upload as supplementary files in .csv format .
- Figures : Include error bars (SEM/SD) and significance annotations (***p<0.001). For structural diagrams, use ChemDraw with IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
